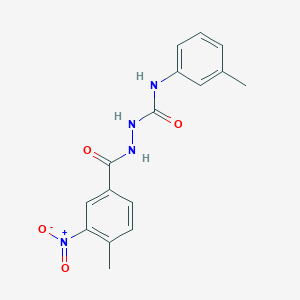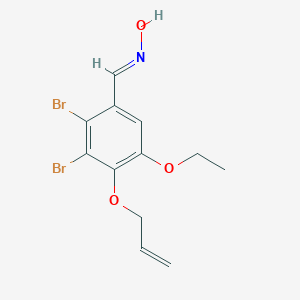
4-methyl-N'-(3-methyl-1-phenylbutylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[(3-methyl-1-phenylbutylidene)amino]benzamide is a member of benzoic acids.
Wissenschaftliche Forschungsanwendungen
Synthesis, Characterization, and Biological Activity
A study by Asegbeloyin et al. (2014) focused on synthesizing and characterizing a benzohydrazide derivative similar to 4-methyl-N'-(3-methyl-1-phenylbutylidene)benzohydrazide. They explored its biological activity against leukemia cells and various bacteria and yeasts, showing potent cytotoxic and antimicrobial properties.
Synthesis and Biological Properties
Saris et al. (2012) in their research synthesized a series of benzohydrazide derivatives, characterized by spectroscopic means, and evaluated their analgesic and anti-inflammatory properties. This highlights the versatility of benzohydrazides in medical applications (Saravanan, Alagarsamy, & Prakash, 2012).
Antioxidant Activity
Dighade and Parikh (2017) synthesized a new series of benzohydrazide derivatives and evaluated their antioxidant activity, indicating the potential use of these compounds in oxidative stress-related conditions (Dighade & Parikh, 2017).
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2017) synthesized and evaluated the antimicrobial and anticancer potentials of a series of benzohydrazides, showing potent activity against specific bacterial strains and cancer cells.
Synthesis and Chemical Transformation
Al-Ebaisat (2015) reported the synthesis of N-substituted benzohydrazide derivatives, highlighting the chemical diversity and transformation possibilities of these compounds (Al-Ebaisat, 2015).
Synthesis and Structural Analysis
The research by Glotova et al. (2008) focused on the synthesis and steric structure analysis of thiocarbonohydrazides, a related class, showcasing the structural versatility of hydrazide derivatives.
Antimalarial Activity
Shaikh et al. (2021) synthesized novel pyrazolone-based benzohydrazides and assessed their antimalarial activity, indicating the potential use of these compounds in treating malaria (Shaikh et al., 2021).
Antibacterial Activity
Lei et al. (2015) synthesized a series of hydrazone compounds derived from benzohydrazide and evaluated their antibacterial activity, demonstrating their effectiveness against various bacterial strains (Lei et al., 2015).
Cholinesterase Inhibitors
Kausar et al. (2021) explored novel hydrazone derivatives of benzohydrazide as potential inhibitors of cholinesterase enzymes, which are relevant in Alzheimer's disease treatment (Kausar et al., 2021).
Potential Anticancer Agents
Katiyar et al. (2015) synthesized new benzohydrazide derivatives and evaluated their cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Katiyar et al., 2015).
Ulcer Prevention
Tayeby et al. (2017) studied the ulcer prevention potential of a synthesized benzohydrazide compound in a gastric ulcer rat model, demonstrating its protective effects against gastric ulcers (Tayeby et al., 2017).
Magnetic and Photomagnetic Study
Zhang et al. (2010) investigated the magnetic properties of iron(II) spin-crossover complexes with benzohydrazide, opening avenues in magnetic material research (Zhang et al., 2010).
Apoptosis Inducers
Sirisoma et al. (2009) discovered a series of benzohydrazides as potent apoptosis inducers, highlighting their potential in cancer therapy (Sirisoma et al., 2009).
Structural Analysis
Holzer et al. (2003) conducted NMR spectroscopic investigations of benzohydrazide derivatives, providing insights into their structural properties (Holzer et al., 2003).
LSD1 Inhibitors
Zhou et al. (2016) synthesized benzohydrazides as LSD1 inhibitors, showcasing their potential in treating multiple malignancies (Zhou et al., 2016).
Nitrogen-heterocycles
Ito et al. (1983) discussed the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and pyrazoles from benzohydrazonoyl chloride, showing the diverse synthetic applications of these compounds (Ito et al., 1983).
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4g/mol |
IUPAC-Name |
4-methyl-N-[(E)-(3-methyl-1-phenylbutylidene)amino]benzamide |
InChI |
InChI=1S/C19H22N2O/c1-14(2)13-18(16-7-5-4-6-8-16)20-21-19(22)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,21,22)/b20-18+ |
InChI-Schlüssel |
YLMSDVHSLHREPW-CZIZESTLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(\CC(C)C)/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(CC(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(CC(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(allyloxy)benzylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B451215.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B451216.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B451220.png)
![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B451221.png)
![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B451224.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B451225.png)
![4-fluoro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451226.png)

![N-(4-{[2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B451231.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]hex-4-ynamide](/img/structure/B451232.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451234.png)
![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-(4-isopropylphenyl)thiophene-3-carboxylate](/img/structure/B451236.png)
![2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B451238.png)
